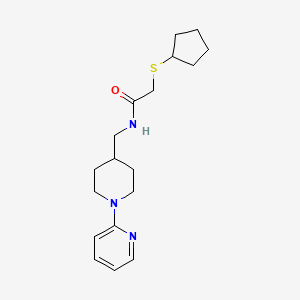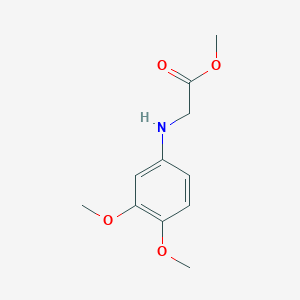![molecular formula C18H14F3NO3S2 B2765354 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 2097915-97-2](/img/structure/B2765354.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a bithiophene moiety, a hydroxyethyl group, and a trifluoromethoxy-substituted benzamide
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its unique structural features.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is explored for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound’s stability and electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where 2-bromothiophene is coupled with 2-trimethylstannylthiophene in the presence of a palladium catalyst.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethyl halide reacts with the bithiophene derivative.
Attachment of the Trifluoromethoxybenzamide: The final step involves the formation of the amide bond. This can be achieved by reacting the hydroxyethyl-bithiophene intermediate with 4-(trifluoromethoxy)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, although this is less common due to the electron-withdrawing nature of the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide imparts unique electronic properties, enhancing its stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials.
By understanding the synthesis, reactions, applications, and mechanisms of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, researchers can better harness its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-12-5-3-11(4-6-12)17(24)22-10-13(23)14-7-8-16(27-14)15-2-1-9-26-15/h1-9,13,23H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJVMFJVNZZZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2765275.png)
![[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate](/img/structure/B2765276.png)
![4-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2765277.png)
![N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2765280.png)

![1-Oxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B2765283.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2765285.png)
![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)

![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2765289.png)

![6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B2765292.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2765294.png)
